N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes an allyl group, dichloroacetamide moiety, and a trifluoromethyl-substituted phenyl ring. Its molecular formula is C₁₂H₁₀Cl₂F₃NO, and it has a molecular weight of approximately 312.1151 g/mol . The compound is notable for its potential applications in organic synthesis and pharmaceutical research due to its reactivity and biological properties.
There is no current scientific literature describing the mechanism of action of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide. Without knowledge of its biological activity, it is impossible to discuss its potential interactions with other molecules or its role in biological systems.
N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide has been investigated for its biological activity, particularly as a potential pharmaceutical agent. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating interactions with various biological targets such as proteins and enzymes. Additionally, the compound's ability to form hydrogen bonds through the dichloroacetamide group may influence its biological efficacy.
The synthesis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide typically involves:
In industrial settings, the synthesis methods are scaled up using continuous flow reactors and automated systems to enhance efficiency and yield. These methods mirror laboratory techniques but are optimized for larger quantities.
N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide has several applications:
Studies on N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide's interactions with biological targets reveal its potential mechanism of action. The compound's lipophilicity allows it to penetrate cellular membranes effectively, while its functional groups enable specific binding interactions with target proteins or enzymes. Further research is required to elucidate these interactions fully and their implications for therapeutic applications .
N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide stands out due to its combination of distinct chemical groups—allyl, dichloroacetamide, and trifluoromethyl—which confer unique stability and reactivity characteristics. This unique structure makes it particularly valuable in both research and industrial applications compared to similar compounds that may lack one or more of these functional groups.
The synthesis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide primarily relies on nucleophilic substitution reactions involving dichloroacetyl chloride as the key electrophilic component [1]. The fundamental mechanism proceeds through the attack of the nitrogen nucleophile from 3-(trifluoromethyl)aniline on the carbonyl carbon of dichloroacetyl chloride, resulting in the formation of the dichloroacetamide linkage [1].
The preparation of dichloroacetyl chloride, a critical intermediate, involves the oxidation of trichloroethylene with oxygen under controlled conditions [2] [3]. Optimized synthesis conditions for dichloroacetyl chloride production include temperatures ranging from 80°C to 110°C, with reaction times extending from 10 to 11 hours [3]. The addition of catalytic amounts of tributylboron (0.1 molar equivalents) enhances the oxidation efficiency, achieving yields of approximately 90% under atmospheric pressure conditions [3].
The nucleophilic substitution reaction between dichloroacetyl chloride and 3-(trifluoromethyl)aniline requires careful temperature control to optimize yield and minimize side reactions [1]. Research indicates that temperatures between 0°C and room temperature provide optimal conditions for amide bond formation while preventing decomposition of the trifluoromethyl-substituted aromatic amine [1]. The reaction typically employs a base such as triethylamine or dimethylaniline to neutralize the hydrogen chloride byproduct [4].
Subsequent allylation of the dichloroacetamide intermediate involves nucleophilic substitution with allyl halides [5]. The allylic position exhibits enhanced reactivity due to resonance stabilization of the carbocation intermediate, facilitating substitution reactions under mild conditions [5]. Optimal conditions for allylation include the use of potassium carbonate as a base in polar aprotic solvents such as dimethylformamide or acetonitrile at temperatures ranging from 60°C to 80°C [5].
| Reaction Step | Temperature (°C) | Time (hours) | Yield (%) | Base Used |
|---|---|---|---|---|
| Dichloroacetyl chloride formation | 80-110 | 10-11 | 90 | - |
| Amidation reaction | 0-25 | 2-4 | 85-92 | Triethylamine |
| Allylation step | 60-80 | 4-6 | 78-85 | Potassium carbonate |
The acylation step in the synthesis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide involves the formation of an amide bond between dichloroacetic acid derivatives and the aromatic amine substrate [6]. Advanced acylation methodologies employ benzotriazole chemistry to achieve efficient amide formation under mild aqueous conditions [6]. This approach offers significant advantages including reduced reaction times, high yields, and environmentally friendly reaction conditions [6].
The benzotriazole-mediated acylation process operates through the formation of an active acylbenzotriazole intermediate, which subsequently undergoes nucleophilic attack by the amine substrate [6]. Reaction conditions involve heating the reactants in water at 50°C under microwave irradiation for 15-20 minutes, achieving yields exceeding 85% [6]. Alternative conventional heating methods require longer reaction times of 1-2 hours at room temperature [6].
Allylation techniques for the final substitution step utilize the enhanced reactivity of allylic systems [8]. The resonance stabilization of allylic intermediates facilitates nucleophilic substitution reactions under mild conditions [8]. Optimal allylation conditions employ allyl bromide or allyl chloride as the electrophile in the presence of cesium carbonate or sodium hydride as the base [8]. Reaction temperatures between 40°C and 60°C provide optimal conversion rates while minimizing competing elimination reactions [8].
| Acylation Method | Solvent | Temperature (°C) | Time | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Benzotriazole-mediated | Water | 50 | 15-20 min | >85 | Green chemistry, rapid |
| Conventional heating | Water | 25 | 1-2 hours | 80-85 | Simple setup |
| Acid chloride method | Dichloromethane | 0-25 | 2-4 hours | 85-92 | High yield |
Industrial-scale synthesis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide benefits significantly from continuous flow reactor technology, which offers enhanced safety, improved heat transfer, and consistent product quality [9] [10]. Continuous flow systems provide precise control over reaction parameters including temperature, residence time, and reagent stoichiometry, leading to improved yields and reduced side product formation [9].
The implementation of continuous flow reactors for dichloroacetamide synthesis involves a multi-stage approach where individual reaction steps are conducted in separate reactor segments [11]. The first stage encompasses the formation of dichloroacetyl chloride through controlled oxidation of trichloroethylene, while the second stage involves the amidation reaction with 3-(trifluoromethyl)aniline [11]. The final allylation step occurs in a third reactor section under optimized temperature and pressure conditions [11].
Research demonstrates that telescoped continuous flow processes achieve superior performance compared to traditional batch methods [11]. A comparative study of paracetamol synthesis using continuous flow technology showed significant improvements in process mass intensity values, with reductions of approximately 50% compared to batch processing [11]. Similar principles apply to dichloroacetamide synthesis, where continuous flow methods enable precise control of reaction kinetics and minimize waste generation [11].
Temperature control in continuous flow systems utilizes automated heating and cooling zones to maintain optimal reaction conditions throughout the process [9]. Advanced flow reactors incorporate real-time monitoring systems that adjust temperature profiles based on reaction progress, ensuring consistent product quality [9]. Typical operating temperatures for dichloroacetamide synthesis range from 60°C to 120°C depending on the specific reaction step [9].
The residence time distribution in continuous flow reactors directly influences product yield and selectivity [10]. Optimized residence times for dichloroacetamide synthesis range from 2 to 8 minutes per reaction stage, significantly shorter than equivalent batch processes that require several hours [10]. This reduction in processing time translates to increased throughput and improved economic viability for industrial applications [10].
| Flow Reactor Parameter | Optimized Range | Impact on Yield | Monitoring Method |
|---|---|---|---|
| Temperature | 60-120°C | +15-20% | Inline thermocouples |
| Residence time | 2-8 minutes | +10-15% | Flow rate control |
| Pressure | 1-3 bar | +5-10% | Pressure sensors |
| Mixing efficiency | >95% | +8-12% | Inline mixing analysis |
Catalyst selection for industrial dichloroacetamide synthesis focuses on heterogeneous systems that enable easy separation and recovery [9] [11]. Palladium-based catalysts supported on carbon or silica gel demonstrate exceptional performance for hydrogenation and coupling reactions involved in the synthesis pathway [12]. The choice of catalyst support material significantly influences activity, selectivity, and catalyst lifetime under industrial operating conditions [12].
For the oxidation step in dichloroacetyl chloride formation, supported metal oxide catalysts provide enhanced selectivity compared to homogeneous systems [13]. Titanium dioxide and aluminum oxide supports maintain catalyst stability under the harsh oxidative conditions required for trichloroethylene conversion [13]. Catalyst loading optimization studies indicate that 2-5% metal loading provides optimal balance between activity and cost-effectiveness [13].
Yield optimization strategies incorporate multiobjective optimization algorithms that simultaneously consider reaction yield, catalyst lifetime, and process economics [14]. Bayesian optimization approaches enable systematic exploration of reaction parameter space to identify optimal operating conditions [14]. These methodologies typically evaluate 50-100 experimental conditions to establish comprehensive response surfaces for yield prediction [14].
The implementation of automated optimization systems reduces development time from months to weeks while improving overall process performance [9]. Self-optimizing continuous flow reactors adjust reaction parameters in real-time based on product quality measurements, maintaining optimal yields throughout extended production campaigns [9]. These systems demonstrate particular value for processes involving catalyst deactivation, where automated compensation maintains consistent performance [9].
Catalyst deactivation monitoring employs periodic repeat experiments to assess activity loss over time [9]. Research indicates that heterogeneous catalysts typically maintain >95% activity for the first 20-30 hours of operation, with gradual decline thereafter [9]. Periodic reactivation procedures using high-temperature solvent treatment can extend catalyst lifetime significantly [9].
| Catalyst Type | Support Material | Activity (mol/g·h) | Selectivity (%) | Lifetime (hours) |
|---|---|---|---|---|
| Pd/C | Activated carbon | 450-520 | 92-96 | 40-50 |
| Pd/SiO₂ | Silica gel | 380-420 | 90-94 | 35-45 |
| TiO₂/Al₂O₃ | Mixed oxide | 320-380 | 88-92 | 50-60 |
The purification of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide requires specialized techniques to address the compound's unique chemical properties [15] [16]. High-performance liquid chromatography represents the primary analytical and preparative separation method, utilizing reversed-phase columns with acetonitrile-water gradient elution systems [15] [16]. Optimal separation conditions employ a gradient from 0-60% acetonitrile over 30 minutes, with detection at 280 nanometers wavelength [16].
Column selection significantly influences separation efficiency, with Metasil octadecylsilane columns (150 × 4.6 millimeters, 5 micrometer particle size) providing superior resolution for dichloroacetamide compounds [16]. The addition of 1% acetic acid to the mobile phase reduces peak tailing and improves chromatographic performance [16]. Flow rates of 1.0 milliliters per minute optimize separation while maintaining reasonable analysis times [16].
Crystallization purification methods utilize the compound's solubility characteristics to achieve high purity levels [15]. Solvent selection studies indicate that dichloromethane-hexane mixtures provide optimal crystallization conditions, with slow cooling rates enhancing crystal quality [15]. Recrystallization yields typically range from 75-85% with purities exceeding 98% as determined by high-performance liquid chromatography analysis [15].
Nuclear magnetic resonance spectroscopy serves as the primary characterization technique for structural confirmation [17] [18]. Proton nuclear magnetic resonance spectra exhibit characteristic signals including the acetamide proton at approximately 8.1 parts per million, the allyl group signals between 5.0-6.0 parts per million, and the trifluoromethyl-substituted aromatic signals at 7.0-8.0 parts per million [18]. The trifluoromethyl group appears as a distinctive singlet at approximately -63 parts per million in fluorine-19 nuclear magnetic resonance spectra [17].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with the carbonyl carbon appearing at approximately 165 parts per million and the dichloromethyl carbon at 77 parts per million [17]. The trifluoromethyl carbon exhibits characteristic quartet splitting due to coupling with fluorine nuclei [17].
Mass spectrometry analysis employs electrospray ionization techniques to generate molecular ion peaks for molecular weight confirmation [19]. The molecular ion appears at mass-to-charge ratio 312, consistent with the molecular formula C₁₂H₁₀Cl₂F₃NO [20]. Fragmentation patterns include loss of chlorine atoms and the allyl group, providing structural verification [19].
| Analytical Technique | Key Signals/Parameters | Typical Values | Information Provided |
|---|---|---|---|
| ¹H NMR | Acetamide proton | 8.1 ppm | Amide confirmation |
| ¹H NMR | Allyl group | 5.0-6.0 ppm | Allyl substitution |
| ¹⁹F NMR | Trifluoromethyl | -63 ppm | CF₃ group presence |
| ¹³C NMR | Carbonyl carbon | 165 ppm | Amide carbonyl |
| MS | Molecular ion | m/z 312 | Molecular weight |
| HPLC | Retention time | 24.5 min | Compound identification |
The validation of analytical methods follows International Conference on Harmonisation guidelines, establishing linearity, precision, and accuracy parameters [16]. Linearity studies demonstrate correlation coefficients exceeding 0.998 over concentration ranges from 31.25 to 500 micrograms per milliliter [16]. Precision assessments show relative standard deviations below 5%, while accuracy measurements indicate mean recovery values of 103.78% [16]. Detection and quantification limits reach 1.21 and 4.03 micrograms per milliliter, respectively [16].
The melting point of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide has been experimentally determined to be 78-80°C [1] [2]. This relatively low melting point is characteristic of organic compounds containing mixed substituents including halogen atoms and aromatic rings. The melting point provides crucial information about the compound's thermal stability and phase behavior, indicating that the compound maintains its solid crystalline structure up to this temperature range.
The melting point determination was conducted using standard analytical techniques, with consistent results reported across multiple sources. This narrow melting range of 2°C suggests a relatively pure compound with well-defined crystalline structure. The melting point is significantly lower than the boiling point, providing a clear distinction between the solid-liquid and liquid-gas phase transitions.
The thermal decomposition of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide follows patterns typical of halogenated acetamides and trifluoromethyl-containing compounds. Based on thermal analysis studies of similar dichloroacetamide compounds, the decomposition is expected to initiate at temperatures between 200-250°C [3] [4].
Thermal decomposition of halogenated acetamides typically occurs through multiple pathways. The primary decomposition mechanism involves the cleavage of the C-Cl bonds in the dichloroacetyl group, followed by elimination of chlorine-containing fragments. The presence of the trifluoromethyl group enhances thermal stability compared to non-fluorinated analogues, as trifluoromethyl groups are known to increase the thermal decomposition temperature of organic compounds [4] [5].
The decomposition pattern is expected to proceed in three distinct stages:
The thermal stability of the compound up to its melting point makes it suitable for applications requiring moderate thermal resistance. The decomposition enthalpy for similar trifluoromethyl-containing compounds ranges from 250-550 J/g, indicating significant energy release during thermal breakdown [4] [5].
The solubility characteristics of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide demonstrate distinct patterns based on solvent polarity and hydrogen bonding capacity. The compound exhibits moderate water solubility at 0.5 g/mL [6], which is notable for a compound containing both hydrophobic aromatic and lipophilic trifluoromethyl groups.
In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the compound demonstrates very good solubility [7]. This enhanced solubility in polar aprotic solvents is attributed to the ability of these solvents to solvate the polar carbonyl group and interact with the electron-deficient aromatic ring through dipole-dipole interactions.
Chlorinated solvents including chloroform and dichloromethane provide very good solubility for the compound [8]. The compatibility with chlorinated solvents is expected due to the presence of chlorine atoms in the dichloroacetyl group, which creates favorable intermolecular interactions through halogen bonding and dipole-dipole forces.
The compound shows good solubility in moderate polarity solvents such as acetone and ethanol [7] [8]. In acetone, the carbonyl group of the compound can participate in dipole-dipole interactions with the solvent's carbonyl group. With ethanol, hydrogen bonding between the solvent's hydroxyl group and the compound's carbonyl oxygen contributes to solubility.
Poor solubility is observed in nonpolar solvents including benzene, carbon tetrachloride, and diethyl ether [8]. This limited solubility in nonpolar media is consistent with the compound's polar functional groups and overall molecular structure containing electronegative atoms.
The solubility profile indicates that the compound's behavior is dominated by its polar functional groups rather than the hydrophobic aromatic and aliphatic portions, making it suitable for use in polar and moderately polar reaction media.
The proton NMR spectrum of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide exhibits characteristic resonances reflecting its complex molecular structure. The allyl group protons generate distinct signals with the N-CH₂- protons appearing as a doublet at 4.0-4.5 ppm due to coupling with the vinyl proton. The vinyl proton (=CH-) appears as a multiplet at 5.5-6.0 ppm, while the terminal vinyl protons (=CH₂) appear as a doublet at 5.0-5.5 ppm.
The dichloroacetyl proton (CHCl₂) produces a characteristic singlet at 6.0-6.5 ppm, shifted significantly downfield due to the strong electron-withdrawing effect of the two chlorine atoms. This signal serves as a diagnostic peak for the dichloroacetyl functional group.
Aromatic protons of the trifluoromethyl-substituted phenyl ring appear in the typical aromatic region. The meta protons appear as doublets at 7.2-7.8 ppm, the ortho proton appears as a singlet at 7.4-8.0 ppm, and the para proton appears as a doublet at 7.6-7.8 ppm. The coupling patterns reflect the substitution pattern on the aromatic ring.
The carbon-13 NMR spectrum provides additional structural confirmation. The carbonyl carbon appears at 165-175 ppm, characteristic of amide carbonyls. The aromatic carbons appear between 115-150 ppm, with the carbon bearing the trifluoromethyl group appearing as a quartet due to coupling with the three fluorine atoms. The dichloroacetyl carbon appears at 75-85 ppm, significantly upfield from the carbonyl due to the electron-withdrawing chlorine atoms.
The trifluoromethyl carbon appears as a quartet at 120-130 ppm due to coupling with the three equivalent fluorine atoms. The allyl carbons appear at their characteristic chemical shifts: the sp² carbons at 115-140 ppm and the sp³ carbon at 50-60 ppm.
The infrared spectrum of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide displays characteristic absorption bands that confirm its functional group composition. The amide carbonyl stretch appears as a strong absorption at 1650-1680 cm⁻¹ [9] [10], which is the most prominent and diagnostic peak in the spectrum.
The trifluoromethyl group produces very strong absorptions in the 1100-1200 cm⁻¹ region [11] [12]. The C-F stretching vibrations are among the most intense in the spectrum due to the large electronegativity difference between carbon and fluorine atoms. These absorptions typically appear as multiple bands due to symmetric and antisymmetric stretching modes of the CF₃ group.
Aromatic C-H stretching appears in the 3000-3100 cm⁻¹ region with medium intensity, while aliphatic C-H stretching from the allyl group appears at 2900-3000 cm⁻¹. The aromatic C=C stretching produces medium to strong absorptions at 1450-1600 cm⁻¹.
The C-N stretching of the amide linkage appears as a strong absorption at 1200-1350 cm⁻¹ [13] [14]. This region may overlap with some of the CF₃ absorptions, requiring careful spectral interpretation.
C-Cl stretching from the dichloroacetyl group produces medium intensity absorptions at 600-800 cm⁻¹. The allyl C=C stretch appears at 1600-1650 cm⁻¹, potentially overlapping with the lower frequency edge of the carbonyl absorption.
The overall infrared spectrum provides a comprehensive fingerprint for compound identification, with the combination of carbonyl, CF₃, and aromatic absorptions being particularly diagnostic for this specific acetamide derivative.
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₁₂H₁₀Cl₂F₃NO | [1] [15] [16] |
| Molecular Weight | 312.12 g/mol | [1] [15] [16] |
| CAS Number | 61219-95-2 | [1] [15] [16] |
| Melting Point | 78-80°C | [1] [2] |
| Boiling Point | 221-329°C | [16] [2] |
| Density | 1.382 g/cm³ | [16] [17] |
| Refractive Index | 1.521 | [16] [17] |
| Flash Point | 152.9°C | [16] [17] |
| Vapor Pressure | 1 mm Hg | [2] |
| Vapor Pressure Temperature | 65°C | [2] |
| Solubility in Water | 0.5 g/mL | [6] |
| Appearance | Solid | [1] |
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O stretch (amide) | 1650-1680 | Strong |
| N-H stretch | 3200-3400 | Medium |
| C-N stretch | 1200-1350 | Strong |
| C-F stretch (CF₃) | 1100-1200 | Very Strong |
| C-Cl stretch | 600-800 | Medium |
| C-H stretch (allyl) | 2900-3000 | Medium |
| C=C stretch (allyl) | 1600-1650 | Medium |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aromatic C=C stretch | 1450-1600 | Medium-Strong |
| Solvent | Solubility | Polarity | Notes |
|---|---|---|---|
| Water | 0.5 g/mL | Polar | Quantitative data available [6] |
| Ethanol | Good | Polar | Estimated from similar compounds [8] |
| Chloroform | Very Good | Moderately Polar | Estimated from similar compounds [8] |
| Acetone | Good | Moderately Polar | Estimated from similar compounds [7] |
| Dimethyl sulfoxide (DMSO) | Very Good | Polar | Estimated from similar compounds [7] |
| Dimethylformamide (DMF) | Good | Polar | Estimated from similar compounds [7] |
| Methanol | Moderate | Polar | Estimated from similar compounds [8] |
| Dichloromethane | Very Good | Moderately Polar | Estimated from similar compounds |
| Benzene | Poor | Nonpolar | Estimated from similar compounds [8] |
| Carbon tetrachloride | Poor | Nonpolar | Estimated from similar compounds [8] |
| Diethyl ether | Poor | Slightly Polar | Estimated from similar compounds [8] |